molecular formula C26H54O15S B609241 m-PEG13-Ms CAS No. 1059604-93-1

m-PEG13-Ms

Cat. No.: B609241
CAS No.: 1059604-93-1
M. Wt: 638.76
InChI Key: JKPOVWOBYWMPRZ-UHFFFAOYSA-N
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Description

m-PEG13-Ms, also known as methoxy polyethylene glycol 13 mesylate, is a polyethylene glycol derivative containing a mesyl group. The mesyl group is a good leaving group for nucleophilic substitution reactions. The hydrophilic polyethylene glycol spacer increases the water solubility of compounds in aqueous media .

Mechanism of Action

Target of Action

m-PEG13-Ms is a PEG linker containing a mesyl group . The primary target of this compound is the mesyl group, which is a good leaving group for nucleophilic substitution reactions . This property allows this compound to interact with various compounds and increase their water solubility .

Mode of Action

The mode of action of this compound involves its interaction with its targets through nucleophilic substitution reactions . The mesyl group in this compound acts as a leaving group, facilitating the reaction and forming a new bond with the nucleophile . This interaction results in the formation of a new compound with increased water solubility .

Biochemical Pathways

This compound has been found to be involved in the regulation of inflammatory responses. For instance, Peg13, a long non-coding RNA, has been shown to mitigate the inflammatory response by reducing the release of proinflammatory cytokines HMGB1 and IL-6 in sepsis . It does this by acting as a sponge for miR-20a-5p, thereby increasing the expression of X chromosome-linked inhibitor of apoptosis (XIAP), a downstream target of miR-20a-5p .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG linker. The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media . This property can enhance the bioavailability of the compound by improving its solubility and distribution in the body .

Result of Action

The result of this compound action is the modulation of the inflammatory response. By sponging miR-20a-5p and upregulating XIAP, Peg13 reduces the release of proinflammatory cytokines HMGB1 and IL-6 . This anti-inflammatory action can be beneficial in conditions like sepsis, where controlling inflammation is crucial .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of nucleophilic substitution reactions involving the mesyl group . Furthermore, the presence of other compounds in the environment can also influence the action of this compound, as they may compete with the compound for the same targets .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG13-Ms typically involves the reaction of methoxy polyethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified by column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-PEG13-Ms primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group .

Common Reagents and Conditions

Major Products

The major products of nucleophilic substitution reactions involving this compound are the corresponding substituted polyethylene glycol derivatives. For example, reaction with an amine would yield a polyethylene glycol amine derivative .

Scientific Research Applications

m-PEG13-Ms has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG13-Ms is unique due to its specific chain length and the presence of the mesyl group, which provides a balance between hydrophilicity and reactivity. This makes it particularly useful in applications where both solubility and reactivity are important .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O15S/c1-29-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-20-38-21-22-39-23-24-40-25-26-41-42(2,27)28/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPOVWOBYWMPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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